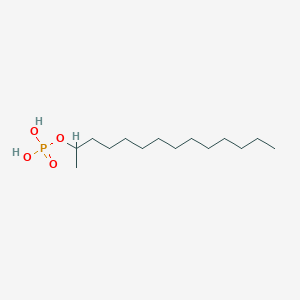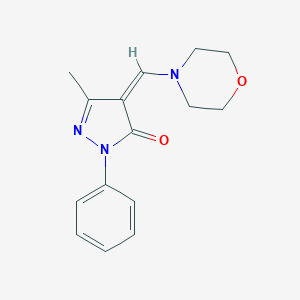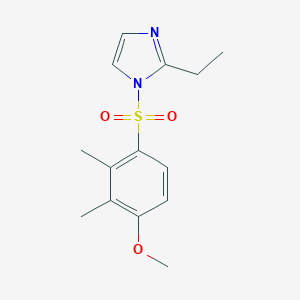![molecular formula C14H20ClNO3S B230930 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as CMPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine is not fully understood. However, studies have suggested that 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has also been shown to have other biochemical and physiological effects. For example, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to have potent anti-cancer properties, making it a promising candidate for further research. However, one limitation of using 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine. One potential direction is to further investigate its mechanism of action and identify specific molecular targets that it interacts with. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammation and autoimmune disorders. Additionally, researchers may investigate ways to optimize 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine's pharmacokinetic properties to improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its anti-cancer properties, as well as its potential anti-inflammatory effects, make it a promising candidate for further research. While there are still unanswered questions regarding its mechanism of action and limitations in lab experiments, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine holds great potential for the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C14H20ClNO3S |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methoxyphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-11-6-4-5-9-16(11)20(17,18)12-7-8-13(15)14(10-12)19-2/h7-8,10-11H,3-6,9H2,1-2H3 |
Clave InChI |
SHXFWTOVMBKNEM-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
SMILES canónico |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




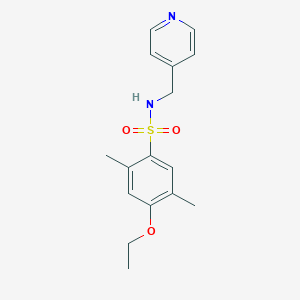
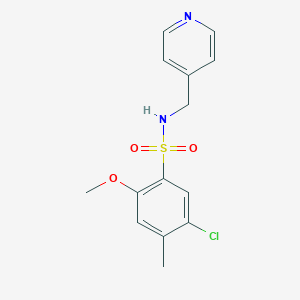


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
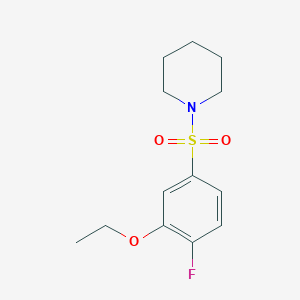
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
